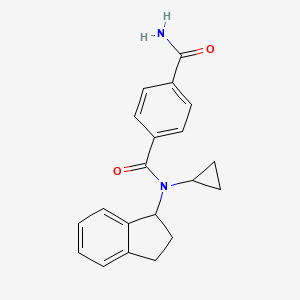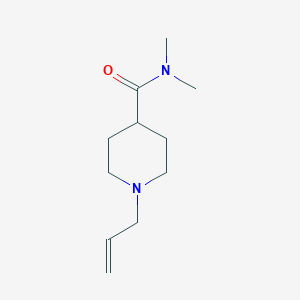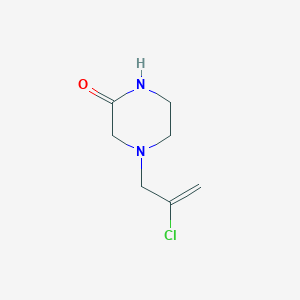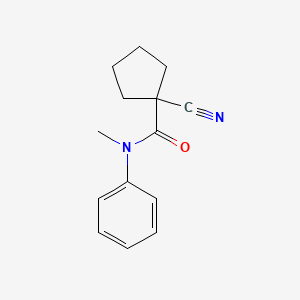
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide, also known as CPIBD, is a chemical compound that has drawn attention in scientific research due to its potential therapeutic applications. CPIBD has been shown to possess analgesic, anti-inflammatory, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is not fully understood. However, it has been proposed that 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide exerts its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to induce apoptosis in cancer cells, suggesting its anti-tumor properties may be due to its ability to induce cell death.
Biochemical and Physiological Effects
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been shown to have minimal toxicity and side effects in animal studies. In addition to its analgesic, anti-inflammatory, and anti-tumor properties, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to possess antioxidant and neuroprotective effects. These effects make 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its ease of synthesis and high yield. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has shown minimal toxicity and side effects in animal studies, making it a promising candidate for further preclinical studies. However, one limitation of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
Zukünftige Richtungen
For 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide research include the development of analogs, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide involves the reaction of cyclopropylamine and 2,3-dihydro-1H-indene-1-carboxylic acid to form 4-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with 4-nitrobenzene-1,4-dicarboxylic acid to produce 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide. The synthesis method of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has exhibited anti-tumor properties, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-19(23)14-5-7-15(8-6-14)20(24)22(16-10-11-16)18-12-9-13-3-1-2-4-17(13)18/h1-8,16,18H,9-12H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLPKKJGWHCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)

![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)

![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)

![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)